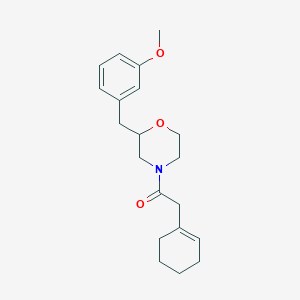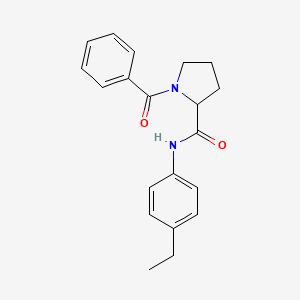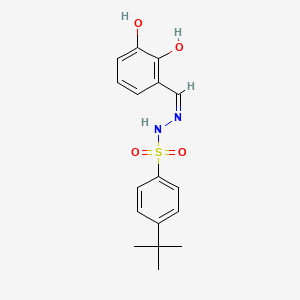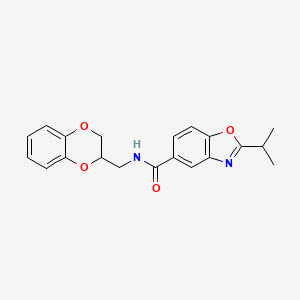![molecular formula C22H24N6O B6052196 4'-METHYL-2'-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6052196.png)
4'-METHYL-2'-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4’-METHYL-2’-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE” is a complex organic compound that belongs to the class of bipyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyrrolidine, tetrahydroisoquinoline, and bipyrimidine derivatives. Common synthetic routes could involve:
Step 1: Formation of the pyrrolidine derivative through a nucleophilic substitution reaction.
Step 2: Coupling of the pyrrolidine derivative with tetrahydroisoquinoline under specific conditions such as the presence of a base and a solvent like dichloromethane.
Step 3: Cyclization to form the bipyrimidine core, possibly using a cyclization agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production might involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidine or tetrahydroisoquinoline moieties.
Reduction: Reduction reactions could target the bipyrimidine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with specific properties.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
2,4’-Bipyrimidine: Another bipyrimidine derivative with different substituents.
Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but varying side chains.
Uniqueness
The uniqueness of “4’-METHYL-2’-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE” lies in its specific combination of functional groups and the potential for diverse biological activities.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15-18(13-23-21(24-15)27-9-4-5-10-27)19-12-20(29)26-22(25-19)28-11-8-16-6-2-3-7-17(16)14-28/h2-3,6-7,12-13H,4-5,8-11,14H2,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXLOWYARYSQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC4=CC=CC=C4C3)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B6052118.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6052122.png)
![(4E)-1-(4-FLUOROPHENYL)-4-{[(4-METHYLPIPERAZIN-1-YL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B6052130.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)glycinamide](/img/structure/B6052141.png)
amino]methyl}-2-thienyl)-2-propyn-1-ol](/img/structure/B6052147.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6052149.png)
![2-chloro-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6052155.png)



![N-[3-(benzoylamino)phenyl]-3-ethoxybenzamide](/img/structure/B6052198.png)
![{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methanol](/img/structure/B6052205.png)
![N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-fluorobenzamide](/img/structure/B6052211.png)
